molecular formula C21H14N2O2 B1350153 2,3-diphenylquinoxaline-5-carboxylic Acid CAS No. 90833-20-8

2,3-diphenylquinoxaline-5-carboxylic Acid

Cat. No. B1350153
CAS RN: 90833-20-8
M. Wt: 326.3 g/mol
InChI Key: HGAMBOCHRTYBBO-UHFFFAOYSA-N
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Scientific Research Applications

Polymerization and Material Synthesis

Fluorescent and Mesomorphic Properties

  • Carboxylic derivatives of diphenylquinoxaline, including 2,3-diphenylquinoxaline-5-carboxylic acid, have been found to possess fluorescent properties. They also exhibit mesomorphic behavior, which includes the ability to form different phases like columnar hexagonal and rectangular disordered phases. This makes them useful in materials science, particularly in the development of fluorescent materials (Szydłowska et al., 2013).

Corrosion Inhibition

  • Derivatives of 2,3-diphenylquinoxaline, such as 2,3-diphenylbenzoquinoxaline, have been studied for their ability to inhibit corrosion in metals. For example, in studies involving mild steel in sulfuric acid, these compounds demonstrated excellent inhibiting properties. The mechanism involves adsorption onto the steel surface, following the Langmuir adsorption model (Obot & Obi-Egbedi, 2010).

Crystal Structure Analysis

  • The crystal structures of 2,3-diphenylquinoxaline compounds have been analyzed, providing insights into their molecular arrangements and packing motifs. Such studies are essential for understanding the material properties and potential applications in various fields, such as pharmaceuticals and materials science (Cantalupo et al., 2006).

Synthesis and Properties

  • The synthesis and properties of various derivatives of 2,3-diphenylquinoxaline have been extensively studied. These studies explore the reaction conditions, yields, and properties of these derivatives, which are vital for their application in material science, chemistry, and related fields (Saloň et al., 2004).

Solar Cell Applications

  • Certain derivatives of 2,3-diphenylquinoxaline, such as those with dialkoxy groups, have been used in the synthesis of narrow-band-gap conjugated polymers. These polymers exhibit promising properties for solar cell applications, including high open-circuit voltage, making them suitable for use in photovoltaic devices (Lu et al., 2013).

Safety And Hazards

While specific safety and hazard information for 2,3-diphenylquinoxaline-5-carboxylic Acid is not readily available, general precautions include avoiding contact with skin and eyes, not breathing vapors or mists, and not allowing contact with air9.


Future Directions

Given its potential as an α-glucosidase inhibitor7, future research could explore the use of 2,3-diphenylquinoxaline-5-carboxylic Acid and related compounds in the treatment of diabetes. Additionally, its ability to inhibit Akt translocation4 suggests potential applications in cancer treatment.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

2,3-diphenylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAMBOCHRTYBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378019
Record name 2,3-diphenylquinoxaline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-diphenylquinoxaline-5-carboxylic Acid

CAS RN

90833-20-8
Record name 2,3-diphenylquinoxaline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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